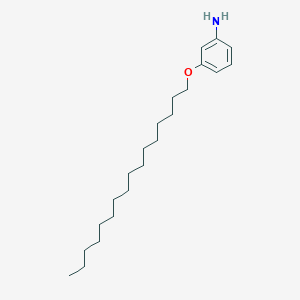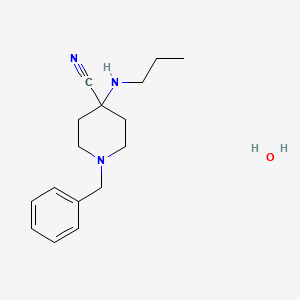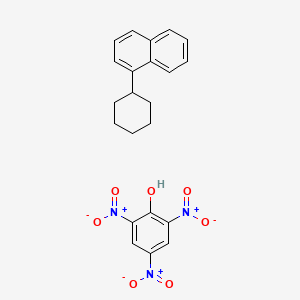![molecular formula C9H9N3O4 B11968549 N-[formamido-(2-nitrophenyl)methyl]formamide CAS No. 91085-79-9](/img/structure/B11968549.png)
N-[formamido-(2-nitrophenyl)methyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[formamido-(2-nitrophenyl)methyl]formamide is a chemical compound that belongs to the class of formamides It is characterized by the presence of a formamido group attached to a 2-nitrophenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[formamido-(2-nitrophenyl)methyl]formamide typically involves the reaction of 2-nitrobenzylamine with formic acid or its derivatives. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[formamido-(2-nitrophenyl)methyl]formamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Reduction: The major product is N-[formamido-(2-aminophenyl)methyl]formamide.
Substitution: The products depend on the substituents introduced, such as N-[alkylamido-(2-nitrophenyl)methyl]formamide.
Wissenschaftliche Forschungsanwendungen
N-[formamido-(2-nitrophenyl)methyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[formamido-(2-nitrophenyl)methyl]formamide involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: A simpler formamide with a single formamido group.
N-methylformamide: Contains a methyl group attached to the formamido nitrogen.
N,N-dimethylformamide: Contains two methyl groups attached to the formamido nitrogen.
Uniqueness
N-[formamido-(2-nitrophenyl)methyl]formamide is unique due to the presence of both a formamido group and a 2-nitrophenylmethyl moiety. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler formamides.
Eigenschaften
CAS-Nummer |
91085-79-9 |
|---|---|
Molekularformel |
C9H9N3O4 |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
N-[formamido-(2-nitrophenyl)methyl]formamide |
InChI |
InChI=1S/C9H9N3O4/c13-5-10-9(11-6-14)7-3-1-2-4-8(7)12(15)16/h1-6,9H,(H,10,13)(H,11,14) |
InChI-Schlüssel |
XYMPZCZNXSJRPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(NC=O)NC=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3E)-3-{[(4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11968494.png)
![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968500.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11968504.png)
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968509.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968512.png)




![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968525.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)

